molecular formula C28H30N2O2 B6042724 1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine

1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine

Cat. No. B6042724
M. Wt: 426.5 g/mol
InChI Key: RQIUJKJPQZDZJX-UHFFFAOYSA-N
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Description

1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of cellular and molecular biology.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine is not fully understood. However, it is known to bind to certain types of serotonin receptors, which can lead to changes in cellular signaling pathways. This can ultimately result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine has been shown to have a range of biochemical and physiological effects. For example, it has been found to increase the release of certain neurotransmitters, such as dopamine and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine in lab experiments is that it has a well-defined mechanism of action. This makes it a useful tool for investigating specific cellular signaling pathways. However, one limitation is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several potential future directions for research on 1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine. One area of interest is in the development of new drugs that target serotonin receptors. Another potential direction is in the study of the role that this compound plays in various neurological disorders, such as depression and anxiety. Additionally, there may be applications for this compound in the development of new diagnostic tools for certain types of cancer.

Synthesis Methods

The synthesis of 1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine involves several steps. The starting materials are benzylamine, 5-methoxy-2-methyl-3-phenyl-1-benzofuran, and piperazine. These are reacted together in the presence of a catalyst to form the desired compound.

Scientific Research Applications

1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine has been used in a variety of scientific research applications. One area where it has been particularly useful is in the study of neurotransmitters and their receptors. This compound has been shown to bind to certain types of serotonin receptors, which has led to a better understanding of the role that these receptors play in various physiological processes.

properties

IUPAC Name

1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c1-21-28(23-11-7-4-8-12-23)25-18-26(31-2)24(17-27(25)32-21)20-30-15-13-29(14-16-30)19-22-9-5-3-6-10-22/h3-12,17-18H,13-16,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIUJKJPQZDZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C(=C2)OC)CN3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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